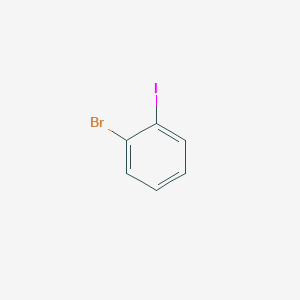

1-Bromo-2-iodobenzene

描述

1-Bromo-2-iodobenzene (CAS: 583-55-1), also known as o-bromoiodobenzene, is a dihalobenzene derivative with the molecular formula C₆H₄BrI and a molecular weight of 282.904 g/mol . It features bromine and iodine substituents at the 1- and 2-positions of the benzene ring, respectively. This compound is industrially significant, with manufacturers such as INFINIUM PHARMACHEM LIMITED and Tianjin NFU Science Ltd. offering it for applications in organic synthesis, pharmaceuticals, and materials science . Its structural duality—combining bromine (moderate leaving group) and iodine (excellent leaving group)—makes it a versatile electrophile in transition-metal-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings .

准备方法

Synthetic Routes for 1-Bromo-2-Iodobenzene

Triphenylphosphine-Mediated Iodination of 2-Bromophenol

The most well-documented method for synthesizing this compound involves a two-step iodination of 2-bromophenol using triphenylphosphine (PPh₃) and iodine under inert conditions. This approach, detailed in patent CN113292391A, achieves high yields (>80%) and selectivity .

Reaction Overview

-

Step 1: Formation of the Iodinating Complex

Under nitrogen protection, triphenylphosphine reacts with an organic amine (e.g., imidazole) in a polar aprotic solvent (e.g., acetonitrile) at 65–75°C. Iodine is introduced to form an iodophosphorane intermediate, which facilitates electrophilic iodination. The molar ratios are critical: -

Step 2: Nucleophilic Displacement and Workup

After refluxing with 2-bromophenol for 5–10 hours, the reaction mixture is cooled to ≤40°C, and sodium methoxide (1.05–1.1 equivalents relative to 2-bromophenol) is added to quench residual reactants. The product is isolated via sequential distillation and reduced-pressure purification .

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature (Step 1) | 65–75°C | Maximizes intermediate formation |

| Solvent | Acetonitrile | Enhances solubility and rate |

| Molar Ratio (PPh₃:Phenol) | 1.8–2:1 | Minimizes byproduct formation |

| Reaction Time (Step 2) | 7–8 hours | Ensures complete conversion |

Reaction Mechanism and Optimization

The iodination proceeds via a Michaelis-Arbuzov-type mechanism , where triphenylphosphine reduces iodine to generate a reactive iodide species. The organic amine acts as a proton scavenger, preventing acid-catalyzed side reactions . Key mechanistic stages include:

-

Iodophosphorane Formation :

-

Electrophilic Aromatic Substitution :

The iodophosphorane complex delivers an iodonium ion () to the ortho position of 2-bromophenol, leveraging the directing effect of the hydroxyl group.

Optimization Insights :

-

Solvent Choice : Acetonitrile outperforms tetrahydrofuran (THF) and dichloromethane due to its high dielectric constant, which stabilizes ionic intermediates .

-

Amine Selection : Imidazole derivatives (e.g., 2-methylimidazole) enhance reaction rates by modulating the basicity of the medium .

Workup and Purification Procedures

Post-reaction processing is critical for achieving high purity (>98% GC) . The workflow includes:

-

Solvent Recovery : Distillation under atmospheric pressure removes acetonitrile and amines.

-

Reduced-Pressure Distillation : The crude product is purified at 118–120°C (15 mmHg), yielding a clear yellow liquid .

Experimental Parameters and Yield Optimization

Case Study: Patent Example 1

| Component | Quantity (mol) | Mass (g) | Role |

|---|---|---|---|

| Triphenylphosphine | 0.225 | 59.0 | Iodinating agent |

| Imidazole | 0.235 | 16.0 | Base |

| Iodine | 0.264 | 66.9 | Halogen source |

| 2-Bromophenol | 0.150 | 25.9 | Substrate |

| Yield | 34.3 g (80.8%) |

Conditions :

-

Solvent: 150 mL acetonitrile

-

Temperature: 70°C (Step 1), reflux (Step 2)

-

Time: 3.5 hours (iodination), 7.5 hours (phenol reaction)

Physicochemical Characterization of Synthesized Product

Post-synthesis analysis confirms the identity and purity of this compound:

Comparative Analysis of Methodological Variations

The patent describes alternative conditions to tailor the synthesis:

| Variation | Impact on Yield | Advantages |

|---|---|---|

| Solvent: THF | ~70% | Lower cost, slower reaction |

| Amine: 2-Methylpiperidine | 75% | Reduced odor |

| Molar Ratio (PPh₃:Phenol = 1.5:1) | 68% | Lower phosphine usage |

Industrial-Scale Considerations and Applications

Scalability challenges include managing exothermic reactions during iodination and optimizing solvent recovery. Continuous-flow systems are proposed to enhance safety and throughput. The compound’s primary application lies in Suzuki-Miyaura couplings, where its orthogonal halogens enable sequential functionalization .

化学反应分析

1-Bromo-2-iodobenzene undergoes various types of chemical reactions, including substitution, coupling, and reduction reactions .

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by another nucleophile.

Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Heck reaction to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form the corresponding bromo or iodo derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, aryl iodides, and aryl bromides .

科学研究应用

Synthesis of Organic Compounds

1-Bromo-2-iodobenzene serves as a crucial precursor for synthesizing a wide range of organic compounds. Its reactivity allows for the formation of complex molecules used in drug development and other applications. Notably, it is employed in the synthesis of:

- Pharmaceuticals : It is a key intermediate in producing various medicinal compounds, including antipsychotic drugs like risperidone and ziprasidone, anti-inflammatory drugs such as diflunisal, and cancer treatments like lapatinib .

- Agrochemicals : The compound is used in the synthesis of herbicides and fungicides, including flutolanil (a herbicide for crops) and propiconazole (a fungicide) .

Cross-Coupling Reactions

This compound plays a vital role in cross-coupling reactions, particularly:

- Suzuki Coupling : This reaction allows for the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- Stille Reaction : This method involves the coupling of organostannanes with halides to form new carbon-carbon bonds, which is crucial for developing advanced materials and pharmaceuticals .

Material Science

The compound is instrumental in developing functional materials:

- Liquid Crystals : this compound is used to synthesize liquid crystals that exhibit desirable properties such as high birefringence and low viscosity, making them suitable for display technologies .

- Organic Light Emitting Diodes (OLEDs) : It is also involved in synthesizing OLED materials that demonstrate high thermal stability and efficient electron transport properties .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to create novel therapeutic agents targeting various diseases. Its ability to participate in diverse chemical reactions enables researchers to explore new drug candidates effectively .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for identifying and quantifying other substances within complex mixtures. Its application is vital for quality control processes in manufacturing settings .

Case Study 1: Synthesis of Antipsychotic Drugs

Research has demonstrated that this compound can be effectively utilized in synthesizing antipsychotic agents through palladium-catalyzed cross-coupling reactions. For instance, the synthesis pathway for risperidone involves multiple steps where this compound acts as a critical intermediate.

Case Study 2: Development of Agrochemicals

A study highlighted the use of this compound in synthesizing flutolanil, showcasing its efficacy in controlling weed growth in rice crops. The research focused on optimizing reaction conditions to enhance yield and purity.

作用机制

The mechanism of action of 1-Bromo-2-iodobenzene primarily involves its role as an electrophile in various chemical reactions. The presence of both bromine and iodine atoms makes it a versatile intermediate for cross-coupling reactions, where it forms carbon-carbon bonds through the oxidative addition of palladium catalysts . The molecular targets and pathways involved include the activation of aryl halides and the formation of biaryl compounds.

相似化合物的比较

Structural Isomers and Homologs

Key structurally related dihalobenzenes include:

Reactivity in Cross-Coupling Reactions

Palladium-Catalyzed Annulation

1-Bromo-2-iodobenzene outperforms 1,2-diiodobenzene in Pd-catalyzed stitching reactions. For example, in the synthesis of (±)-echinolactone D, this compound achieved higher conversion (28% yield with diiodobenzene vs. >50% with bromo-iodo systems) due to the differential reactivity of Br (slower oxidative addition) and I (faster displacement), enabling stepwise bond formation .

Phosphinoyl Coupling

In Hirao P–C coupling, this compound reacts with Ph₂P(O)H to form bis(phosphinoyl) products (43% yield), while 1,2-dibromobenzene fails to react under identical conditions. The iodide’s superior leaving group ability facilitates sequential substitution .

Sonogashira Coupling and Supramolecular Chemistry

The compound serves as a precursor for alkynylpyridines in halogen-bonded supramolecular parallelograms. Sequential Sonogashira couplings with 3-ethynylpyridine and TMS acetylene yield extended π-systems, which are iodinated to form iodoalkyne building blocks (e.g., compound 1 in ) . Comparatively, 1-chloro-2-iodobenzene is less effective due to chlorine’s lower leaving group propensity .

Key Research Findings

- Regioselectivity : The ortho Br/I configuration allows sequential functionalization, leveraging iodine’s faster oxidative addition in Pd catalysis .

- Yield Superiority : In Pd-mediated stitching annulations, this compound provides >50% yields, whereas 1,2-diiodobenzene yields ≤28% .

- Pharmaceutical Utility: Used in antidepressant agent synthesis (e.g., tetrahydroquinoline derivatives) and functionalized heterocycles with bioactivity .

生物活性

1-Bromo-2-iodobenzene, with the chemical formula CHBrI and CAS number 583-55-1, is an aryl halide that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, highlighting its chemical characteristics, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of both bromine and iodine substituents on a benzene ring, which influences its reactivity and interactions with biological systems. The molecular weight of this compound is approximately 282.904 g/mol, and its structure can be described as follows:

- Molecular Formula: CHBrI

- IUPAC Name: this compound

- Synonyms: o-Bromoiodobenzene, 2-Bromoiodobenzene

This compound exhibits a range of biological activities primarily attributed to its halogen substituents, which can influence molecular interactions within biological systems. The following mechanisms have been identified:

- Antimicrobial Activity: Studies indicate that halogenated compounds like this compound possess antimicrobial properties. The presence of bromine and iodine can enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes in pathogens .

- Cell Cycle Regulation: Research has shown that halogenated benzenes can affect cell cycle progression. Specific studies have suggested that this compound may induce cell cycle arrest in cancer cell lines by modulating signaling pathways involved in cell proliferation .

- Apoptosis Induction: There is evidence that this compound can trigger apoptosis in various cancer cell lines. The mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Antimicrobial Effects

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was tested for minimum inhibitory concentration (MIC), revealing effective concentrations that inhibited bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cancer Cell Line Studies

In vitro studies involving human cancer cell lines have shown that treatment with this compound resulted in a dose-dependent decrease in cell viability. The following table summarizes the effects observed across different concentrations:

| Concentration (µM) | Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

The results indicate a clear correlation between increased concentration and reduced viability, suggesting potential for further development as an anticancer agent.

常见问题

Q. What are the common synthetic routes for preparing 1-bromo-2-iodobenzene, and how can reaction conditions be optimized to minimize dihalogenation byproducts?

Level: Basic

Answer:

this compound is typically synthesized via halogen exchange or sequential halogenation of benzene derivatives. A widely cited method involves Grignard reagent-mediated coupling, where iPrMgBr selectively reacts with the iodide in this compound to form a magnesium intermediate, followed by quenching with electrophiles like Et₂PCl . Key optimization steps include:

- Temperature control : Maintaining 0°C during Grignard formation reduces side reactions (e.g., bromine exchange) .

- Reaction time : GC-MS monitoring shows complete conversion to the Grignard reagent in 1.5 hours, avoiding prolonged reaction times that risk decomposition .

- Purification : Short-path distillation under reduced pressure yields >98% purity (confirmed via ³¹P{¹H} NMR) .

Q. How can researchers validate the selectivity of magnesium-halogen exchange in this compound during Grignard reagent synthesis?

Level: Advanced

Answer:

Selectivity for iodide over bromide in Grignard formation is critical to avoid dihalogenated byproducts. Methodological validation involves:

- Kinetic vs. thermodynamic control : At 0°C, iPrMgBr preferentially reacts with the more labile C–I bond, as shown by NMR and GC-MS tracking of intermediates .

- Competitive experiments : Reacting this compound with equimolar Mg under varying conditions (e.g., THF vs. Et₂O) reveals no detectable bromine exchange, confirming kinetic selectivity .

- Computational modeling : DFT calculations (not directly cited in evidence) are recommended to supplement experimental data on bond dissociation energies.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives in ligand synthesis?

Level: Basic

Answer:

- ³¹P{¹H} NMR : Essential for tracking phosphine ligand synthesis (e.g., Et₂PCl coupling), with shifts at 0.3 ppm indicating successful product formation .

- GC-MS : Monitors reaction progress and identifies volatile byproducts (e.g., unreacted aryl halides) .

- X-ray crystallography : Resolves structural ambiguities in transition metal complexes derived from this compound-based ligands (implied in ligand studies but not explicitly detailed in evidence) .

Q. How can researchers address contradictions in reported reaction yields for this compound-derived ligands?

Level: Advanced

Answer:

Discrepancies in yields (e.g., 87% vs. lower values in older literature) often stem from:

- Purification protocols : Distillation under reduced pressure vs. column chromatography impacts recovery rates .

- Side reactions : Trace moisture or oxygen during Grignard formation can hydrolyze intermediates, reducing yields. Rigorous solvent drying and inert atmosphere are critical .

- Substrate purity : Impurities in starting materials (e.g., this compound) can propagate through reactions. Pre-purification via recrystallization or distillation is advised .

Q. What strategies mitigate dihalogenation byproducts when using this compound in cross-coupling reactions?

Level: Advanced

Answer:

In Sonogashira or Suzuki-Miyaura couplings, competing activation of C–Br and C–I bonds can lead to undesired products. Mitigation strategies include:

- Directed metalation : Using iPrMgBr ensures selective iodide activation, leaving bromide inert for subsequent coupling steps .

- Catalyst tuning : Pd(PPh₃)₂Cl₂/CuI systems favor C–I bond reactivity in Sonogashira reactions, achieving >80% yields for alkynylated derivatives .

- Stepwise functionalization : Sequential reactions (e.g., iodide coupling first, followed by bromide substitution) prevent cross-reactivity .

Q. How does the electronic structure of this compound influence its reactivity in transition metal coordination?

Level: Advanced

Answer:

The ortho -halogen arrangement creates steric and electronic effects critical in ligand design:

- Steric hindrance : The bulky iodide and bromide substituents enforce rigid geometries in metal complexes, enhancing catalytic selectivity (e.g., in dirhodium systems) .

- Electronic effects : The electron-withdrawing halides stabilize low-oxidation-state metal centers (e.g., Au(I)), as observed in catalytic cyclization-migration reactions .

- Redox activity : Iodide’s polarizability facilitates oxidative addition in Pd- or Au-mediated transformations, while bromide remains inert under mild conditions .

Q. What are the limitations of using this compound in multi-step syntheses of tetraphosphine ligands?

Level: Advanced

Answer:

Challenges include:

- Incomplete separation : Racemic and meso ligand forms often co-elute during chromatography due to similar polarities, requiring advanced techniques like chiral HPLC (not explicitly cited) .

- Thermal instability : Ligands derived from this compound may decompose during prolonged heating, necessitating low-temperature protocols .

- Byproduct formation : Residual magnesium salts from Grignard reactions can poison catalysts; thorough aqueous workup is essential .

属性

IUPAC Name |

1-bromo-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrI/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRHKGBNGGSCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060394 | |

| Record name | Benzene, 1-bromo-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 1-Bromo-2-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-55-1 | |

| Record name | 1-Bromo-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。